![molecular formula C8H7F3N2O B2857556 N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine CAS No. 1824791-86-7](/img/structure/B2857556.png)
N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine
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Overview
Description
N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine, commonly known as TFP, is a chemical compound that has been extensively used in scientific research. TFP is a versatile compound with multiple applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
TFP is a potent inhibitor of metalloproteases, which are enzymes that play a crucial role in many biological processes, including cell growth, differentiation, and apoptosis. TFP inhibits metalloproteases by forming a covalent bond with the zinc ion at the active site of the enzyme, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-metastatic activities. TFP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TFP has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby reducing the blood supply to tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFP is its versatility, which allows it to be used in various chemical reactions. TFP is also relatively stable and can be stored for extended periods without significant degradation. However, TFP has some limitations, including its toxicity and the need for careful handling during laboratory experiments.
Future Directions
TFP has the potential for further research in various fields, including medicinal chemistry, pharmacology, and biochemistry. Future research could focus on developing new TFP derivatives with improved potency and selectivity for metalloproteases. Additionally, TFP could be used as a tool for studying the role of metalloproteases in various biological processes, including cancer progression and angiogenesis.
Synthesis Methods
TFP can be synthesized through a series of chemical reactions involving the condensation of pyridine-2-carbaldehyde with trifluoroacetone and hydroxylamine. The reaction yields TFP as a white crystalline solid with a melting point of 93-95°C.
Scientific Research Applications
TFP has been widely used in scientific research due to its ability to act as a nucleophile in various chemical reactions. It has been used as a reagent for the synthesis of various heterocyclic compounds, including pyridine and pyrimidine derivatives. TFP has also been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
properties
IUPAC Name |
(NE)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(13-14)5-6-3-1-2-4-12-6/h1-4,14H,5H2/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHQHUNAOJUMDW-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C/C(=N\O)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine |
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